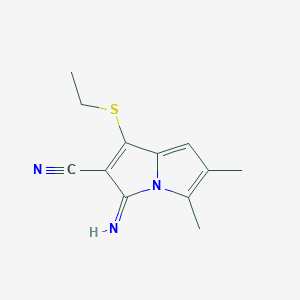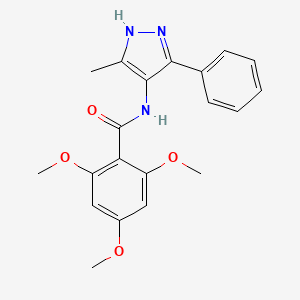![molecular formula C12H15ClN6 B12603309 6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917757-88-1](/img/structure/B12603309.png)
6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is a chemical compound with the molecular formula C11H15ClN6. This compound belongs to the class of pyridopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of 6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine derivatives.
Reaction Conditions: The key steps include chlorination, amination, and cyclization reactions
Industrial Production: Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include m-CPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives:
Similar Compounds: Examples include 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine and other pyridopyrimidine derivatives.
Propiedades
Número CAS |
917757-88-1 |
|---|---|
Fórmula molecular |
C12H15ClN6 |
Peso molecular |
278.74 g/mol |
Nombre IUPAC |
6-chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H15ClN6/c1-18-4-6-19(7-5-18)11-10-8(15-12(14)17-11)2-3-9(13)16-10/h2-3H,4-7H2,1H3,(H2,14,15,17) |
Clave InChI |
LDYVHZJHIRJRCA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC(=NC3=C2N=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


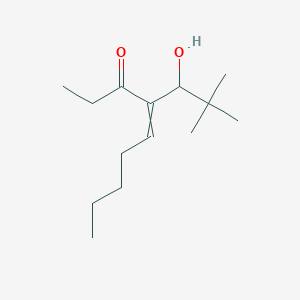

![N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603247.png)
![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)
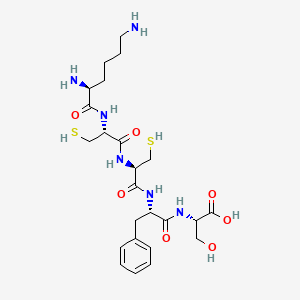
![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)

![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
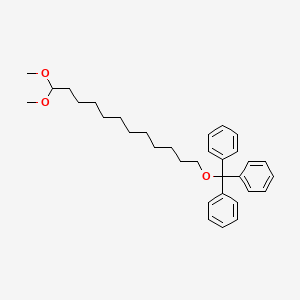
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)
